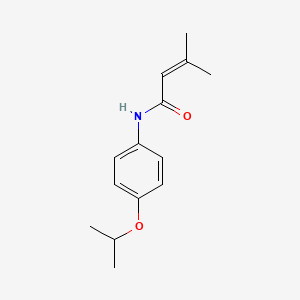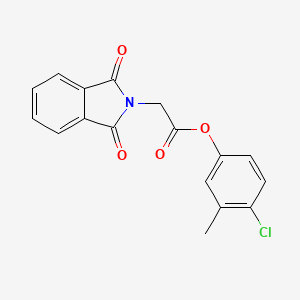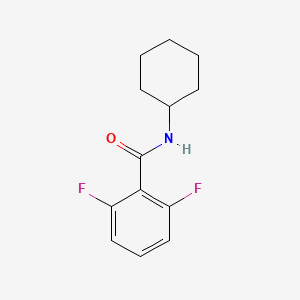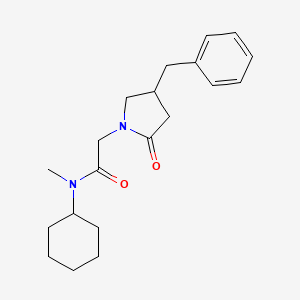![molecular formula C18H22N4O2 B5653582 1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone](/img/structure/B5653582.png)
1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[322]nonan-3-yl]ethanone is a complex organic compound characterized by its unique bicyclic structure and benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions involving suitable starting materials.
Introduction of the Benzimidazole Moiety: The benzimidazole ring is introduced via a condensation reaction with appropriate reagents.
Final Coupling: The final step involves coupling the bicyclic core with the benzimidazole moiety under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanol
- 1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]propane
Uniqueness
The uniqueness of 1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone lies in its specific bicyclic structure and the presence of the benzimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-11-19-16-6-4-14(7-17(16)20-11)18(24)22-9-13-3-5-15(22)10-21(8-13)12(2)23/h4,6-7,13,15H,3,5,8-10H2,1-2H3,(H,19,20)/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIACXUTQQCGGF-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CC4CCC3CN(C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide](/img/structure/B5653503.png)
![N-methyl-N-phenyl-N'-[2-(trifluoromethyl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B5653525.png)
![3-isopropyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5653531.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5653541.png)
![2-(2-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B5653543.png)

![Methyl 3-[3-(4-phenylpiperazin-1-yl)piperidine-1-carbonyl]benzoate](/img/structure/B5653558.png)

![N-[3-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5653584.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2,7-dioxo-1,3-diazepane-4-carboxamide](/img/structure/B5653592.png)

![4-methyl-2-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}methyl)-1H-benzimidazole](/img/structure/B5653596.png)
![N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653603.png)
